2-Amino-3-bromopyrazine-5-carboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-amino-6-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHDIXBWPBYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400954 | |
| Record name | 5-Amino-6-bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-34-3 | |
| Record name | 5-Amino-6-bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this document outlines a proposed multi-step route based on established organic chemistry principles and analogous reactions found in the literature. The guide includes detailed experimental protocols, data summaries, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process commencing with the commercially available 2-amino-5-methylpyrazine. The key transformations involve the oxidation of the methyl group to a carboxylic acid, followed by a regioselective bromination at the 3-position of the pyrazine ring.
Diagram of the Proposed Synthesis Workflow
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromopyrazine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines established information with computationally predicted values to offer a robust profile of the molecule. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and visualizes standardized workflows for the characterization and biological screening of novel chemical entities.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. While the molecular formula and weight are established, other key parameters are based on computational predictions, providing a valuable starting point for experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
| Predicted Melting Point | >170°C (decomposition) | Based on similar compounds[2] |
| Predicted pKa (strongest acidic) | 2.5 ± 0.1 | Computational Prediction |
| Predicted pKa (strongest basic) | 1.2 ± 0.2 | Computational Prediction |
| Predicted LogP | 0.7 | Computational Prediction[3] |
| Predicted Solubility | pH-dependent; low solubility in neutral water, higher in acidic and basic solutions | General behavior of amphoteric molecules |
Experimental Protocols
The following sections detail generalized, yet comprehensive, experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[5]
-
Capillary tubes (sealed at one end)[6]
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.[5]
-
Accurate Determination: Use a fresh sample and begin heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as it approaches the approximate melting point.[7]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8]
-
Replicate Measurements: Perform the measurement at least in triplicate to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvent). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the solution.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound by monitoring the pH change of a solution upon the addition of a titrant.[10]
Apparatus:
-
Calibrated pH meter with an electrode
-
Burette
-
Stir plate and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water or a suitable co-solvent if the compound has low aqueous solubility.
-
Titration Setup: Place the solution in the titration vessel with a stir bar and immerse the pH electrode. Position the burette to deliver the titrant into the solution.
-
Titration:
-
For an acidic compound, titrate with the standardized strong base.
-
For a basic compound, titrate with the standardized strong acid.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Collection: Continue the titration well past the equivalence point(s) to generate a complete titration curve.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve. For polyprotic acids or bases, multiple inflection points will be observed.
Workflow Visualizations
To aid researchers in the systematic characterization of novel compounds, the following workflows are presented in Graphviz DOT language.
Physicochemical Characterization Workflow
This diagram illustrates a logical flow for the initial physicochemical characterization of a newly synthesized compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 3. 5-Bromopyrazine-2-carboxylic acid | C5H3BrN2O2 | CID 18779790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of 2-Amino-3-bromopyrazine-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, compounds derived from 2-amino-3-bromopyrazine-5-carboxylic acid are emerging as a promising class of molecules, particularly in the realm of protein kinase inhibition. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives and their analogs. The focus is on their potential as therapeutic agents, drawing from recent advancements in the development of pyrazine-based kinase inhibitors.[1][2]
Core Scaffold and Rationale for Derivatization
The this compound core presents a versatile platform for the synthesis of diverse chemical libraries. The 2-amino group and the 5-carboxylic acid moiety serve as key hydrogen bond donors and acceptors, respectively, facilitating interactions with the hinge region of kinase ATP-binding pockets. The bromine atom at the 3-position provides a convenient handle for introducing a variety of substituents via cross-coupling reactions, allowing for the exploration of different chemical spaces and the optimization of potency and selectivity.
Synthesis of this compound Analogs
The synthesis of derivatives typically involves the initial activation of the carboxylic acid, followed by amide bond formation with a range of amines. Subsequent diversification is often achieved through Suzuki or other palladium-catalyzed cross-coupling reactions at the bromide position.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of 2-amino-3-bromopyrazine-5-carboxamide derivatives.
Biological Activity and Structure-Activity Relationship (SAR)
While specific data for derivatives of this compound is limited in publicly available literature, valuable insights can be gleaned from structurally related analogs, such as 3-amino-pyrazine-2-carboxamides, which have been investigated as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]
Insights from 3-Amino-pyrazine-2-carboxamide Analogs as FGFR Inhibitors
A recent study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has provided a wealth of information on the SAR of this class of compounds.[3] These findings offer a predictive framework for the design of novel inhibitors based on the this compound scaffold.
Table 1: In Vitro Activity of Selected 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases [3]
| Compound ID | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18a | Phenyl | >1000 | >1000 | >1000 | >1000 |
| 18d | 4-Fluorophenyl | 157 | 121 | 189 | 256 |
| 18i | 4-(4-Methylpiperazin-1-yl)phenyl | 2.3 | 3.1 | 4.5 | 8.7 |
| 18j | 4-(Piperidin-4-yloxy)phenyl | 15.6 | 21.3 | 33.1 | 45.2 |
Data extracted from a study on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[3]
The data clearly indicates that the nature of the substituent introduced at the position analogous to the 3-bromo position of the core scaffold has a profound impact on inhibitory activity. The introduction of a 4-(4-methylpiperazin-1-yl)phenyl group in compound 18i resulted in a potent pan-FGFR inhibitor.[3] This suggests that a basic nitrogen-containing moiety at this position is crucial for potent activity, likely through interactions with the solvent-exposed region of the kinase.
Signaling Pathway Inhibition
Potent kinase inhibitors not only demonstrate enzymatic inhibition but also block downstream signaling pathways in cellular contexts. Compound 18i was shown to effectively inhibit the phosphorylation of FGFR and its downstream effectors, such as MEK and ERK, in cancer cell lines with FGFR aberrations.[3]
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine-based compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research in this area. The following are representative procedures for the synthesis and biological evaluation of aminopyrazine carboxamide derivatives, adapted from the literature.[3]
Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-(4-(4-methylpiperazin-1-yl)phenyl)pyrazine-2-carboxamide (Analogous to Compound 18i)
Step 1: Amide Coupling
To a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in DMF, is added HATU (1.2 eq) and DIPEA (2.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of 3,5-dimethoxyaniline (1.1 eq). The reaction is stirred overnight at room temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the amide intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
A mixture of the amide intermediate from Step 1 (1.0 eq), 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is heated to 100 °C for 6-9 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the coupled product.
Step 3: Demethylation
To a solution of the coupled product from Step 2 in anhydrous DCM at 0 °C is added BBr₃ (3.0 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then quenched with methanol and concentrated. The residue is purified by preparative HPLC to give the final compound.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically assessed using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay. Briefly, the compounds are serially diluted in DMSO and then added to a reaction mixture containing the kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody. The reaction is incubated at room temperature, and the fluorescence resonance energy transfer (FRET) signal is measured. The IC50 values are then calculated from the dose-response curves.
Future Perspectives and Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for medicinal chemistry campaigns. Building upon the SAR insights from related pyrazine-based inhibitors, future efforts should focus on the synthesis and evaluation of a diverse library of derivatives targeting various kinases implicated in disease. The work by major pharmaceutical companies like Vertex Pharmaceuticals on 2-aminopyrazine derivatives as ATR kinase inhibitors further underscores the therapeutic potential of this chemical class.[1] Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro potency of these compounds into in vivo efficacy and, ultimately, into novel therapeutics for patients in need.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 2-Amino-3-bromopyrazine-5-carboxylic acid
A comprehensive analysis of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science, necessitates a detailed characterization of its molecular structure and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | Pyrazine C6-H |
| ~7.5-8.5 | Broad Singlet | 2H | -NH₂ |
| ~13.0 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-175 | -COOH |
| ~150-160 | Pyrazine C2 |
| ~120-130 | Pyrazine C3 |
| ~140-150 | Pyrazine C5 |
| ~135-145 | Pyrazine C6 |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | N-H stretch (Amino group) |
| 2500-3300 | Very Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | N-H bend (Amino group) |
| ~1550 | Medium | C=N and C=C stretch (Pyrazine ring) |
| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| ~700-800 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 217/219 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |
| 172/174 | [M-COOH]⁺ fragment |
| Base Peak | Dependent on fragmentation pathway |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining NMR spectra of pyrazine derivatives involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For carboxylic acids, the sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[2] The spectrum is recorded over a range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹.[3][4][5][6]
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For halogenated organic compounds, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]
Visualized Experimental Workflow
The logical flow of spectroscopic analysis is critical for a comprehensive characterization of the compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Amino-3-bromopyrazine-5-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromopyrazine-5-carboxylic acid is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway derived from established chemical principles, and a discussion of its potential utility in drug discovery. Due to the limited publicly available information on the specific discovery and history of this compound, this guide emphasizes its chemical characteristics and a generalized workflow for its synthesis and potential biological evaluation.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 887352-34-3 | [1][2] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | >250 °C (decomposes) | [3] |
| Boiling Point | 429.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 2.039 g/cm³ (Predicted) | [3] |
| pKa | Not available | |
| Solubility | Expected to be soluble in polar organic solvents | [1] |
Proposed Synthesis and Experimental Protocol
While a specific documented synthesis for this compound is not found in the searched literature, a plausible synthetic route can be devised based on established methods for the synthesis of related aminopyrazine carboxylic acids. A likely precursor for this synthesis is 2-aminopyrazine-5-carboxylic acid. The synthesis would involve the selective bromination of the pyrazine ring.
Proposed Synthetic Pathway
The proposed synthesis involves the direct bromination of 2-aminopyrazine-5-carboxylic acid. The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C3 position is ortho to the amino group and is the most likely site for bromination.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on standard bromination reactions of similar heterocyclic compounds.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminopyrazine-5-carboxylic acid in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Bromination: To the stirred solution, add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, dropwise at room temperature. The molar ratio of the brominating agent to the starting material should be approximately 1:1 to favor mono-bromination.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.
-
Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Drug Discovery
Substituted pyrazine carboxylic acids and their derivatives have shown a wide range of biological activities, including antimycobacterial and antifungal properties.[4] The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
The carboxylic acid group can be converted to amides, esters, or other functional groups to generate a library of derivatives.[5] The amino group can be acylated or alkylated, and the bromine atom can be used in cross-coupling reactions to introduce further diversity.
Logical Workflow for Drug Discovery
A logical workflow for the utilization of this compound in a drug discovery program is outlined below.
Caption: Logical workflow for drug discovery using the core scaffold.
Conclusion
This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. While its specific history and discovery are not well-documented, its chemical structure suggests various avenues for the creation of novel compounds. This guide has provided a summary of its known properties and a plausible, generalized approach to its synthesis. Further research into the derivatization and biological evaluation of this compound is warranted to explore its full potential in the development of new therapeutic agents.
References
- 1. CAS 887352-34-3: 5-amino-6-bromopyrazine-2-carboxylic acid [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 5-amino-6-bromopyrazine-2-carboxylic Acid, CasNo.887352-34-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
Methodological & Application
Application Notes: 2-Amino-3-bromopyrazine-5-carboxylic acid as a Versatile Building Block for Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromopyrazine-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical starting material in the synthesis of a diverse range of pharmaceutical candidates. Its unique arrangement of a pyrazine core substituted with an amino group, a bromine atom, and a carboxylic acid provides a versatile platform for molecular elaboration. The strategic positioning of these functional groups allows for selective and sequential reactions, making it an ideal scaffold for the construction of complex molecules with significant biological activity, particularly in the realm of kinase inhibition. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutics, with a focus on the synthesis of potent and selective allosteric SHP2 inhibitors.
Key Applications in Drug Discovery
The structural features of this compound make it particularly amenable to the synthesis of kinase inhibitors. The pyrazine ring is a common motif in many FDA-approved kinase inhibitors. The amino group can act as a key hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions to introduce various aryl or heteroaryl moieties, and the carboxylic acid can be converted to amides, esters, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.
One of the most promising applications for this building block is in the development of allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, and its dysregulation is implicated in various cancers. Allosteric inhibitors that bind to a tunnel-like pocket in SHP2 have shown significant therapeutic potential.
Experimental Protocols
The following protocols outline the key transformations of this compound into advanced pharmaceutical intermediates.
Protocol 1: Amide Coupling
This protocol describes the formation of an amide bond from the carboxylic acid moiety, a common step in building out the molecular scaffold.
Reaction:
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, or a more complex amine fragment)
-
Coupling agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Suzuki Cross-Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction at the bromine position to introduce aryl or heteroaryl groups.
Reaction:
Materials:
-
2-Amino-3-bromopyrazine-5-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)
-
Palladium catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.1 eq)
-
Base: K2CO3 or Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/water mixture (e.g., 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, combine the 2-amino-3-bromopyrazine-5-carboxamide derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Quantitative Data: Bioactivity of Derived SHP2 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative aminopyrazine-based allosteric SHP2 inhibitors, demonstrating the potential of compounds derived from this compound.
| Compound ID | Modification from Core Scaffold | SHP2 IC50 (nM) | Cellular Activity (p-ERK inhibition) | Reference |
| SHP099 | Reference Compound | 71 | Yes | [1] |
| Analog 1a | Imidazopyrazine core | 142 | Not Reported | [1] |
| Analog 1d | Imidazopyrazine with trifluoromethylpyridyl group | 74 | Not Reported | [1] |
| Analog 2d | Imidazopyrazine with dichlorophenyl group | 47 | Yes | [1] |
| TK-453 | Aminopyrazine with thioether linker | 23 | Yes | [2] |
This table is a representation of data from similar compound classes and is intended for illustrative purposes.
Visualizations
Experimental Workflow for SHP2 Inhibitor Synthesis
Caption: Synthetic workflow for SHP2 inhibitors.
SHP2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the RAS-MAPK pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The provided protocols for amide coupling and Suzuki cross-coupling reactions serve as a foundation for the development of a wide array of derivatives. The successful application of similar aminopyrazine scaffolds in the discovery of potent allosteric SHP2 inhibitors underscores the potential of this starting material in oncology drug discovery and other therapeutic areas driven by kinase signaling. Researchers are encouraged to utilize these notes as a guide for the exploration of new chemical space and the development of next-generation therapeutics.
References
Application Notes and Protocols for 2-Amino-3-bromopyrazine-5-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 2-Amino-3-bromopyrazine-5-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. The protocols focus on two principal applications: palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation, which are fundamental reactions in the development of kinase inhibitors and other drug candidates.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. The pyrazine scaffold is a common feature in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The strategic placement of the amino, bromo, and carboxylic acid functionalities allows for sequential and site-selective modifications, making it an ideal starting material for the generation of diverse compound libraries for drug discovery. The bromine atom at the 3-position serves as a handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura coupling, while the carboxylic acid at the 5-position is readily converted to a wide range of amides.
Synthesis of this compound
A plausible synthetic route to this compound involves the direct bromination of 2-aminopyrazine-5-carboxylic acid or its corresponding ester. This strategy is supported by literature precedents on the bromination of similar pyrazine systems. The electron-donating amino group at the 2-position is expected to activate the pyrazine ring towards electrophilic substitution, directing the bromination to the adjacent 3-position.
Proposed Synthetic Protocol:
A detailed, step-by-step protocol for the synthesis is provided below.
Step 1: Esterification of 2-aminopyrazine-5-carboxylic acid (Optional but recommended)
To a solution of 2-aminopyrazine-5-carboxylic acid (1.0 eq) in methanol (10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.
Step 2: Bromination of Methyl 2-aminopyrazine-5-carboxylate
The methyl 2-aminopyrazine-5-carboxylate (1.0 eq) is dissolved in a suitable solvent such as acetic acid or dichloromethane (20 volumes). N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 12-24 hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 2-amino-3-bromopyrazine-5-carboxylate.
Step 3: Hydrolysis of Methyl 2-amino-3-bromopyrazine-5-carboxylate
The purified methyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1, 10 volumes). Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Application 1: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position of this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy in the structure-activity relationship (SAR) studies of kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
To a mixture of this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a mixture of 1,4-dioxane and water (4:1), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq) is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 80-100 °C for 4-12 hours under an argon atmosphere. The reaction progress is monitored by LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and acidified with 1N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC or column chromatography.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 78 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 5 | 88 |
Visualization: Suzuki-Miyaura Coupling Workflow
Application 2: Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted to a variety of amides using standard coupling reagents. This is a crucial step for introducing diverse substituents that can interact with specific residues in the target protein's binding pocket, thereby modulating the compound's potency and selectivity.
Experimental Protocol: Amide Coupling
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) is added, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 2-16 hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or preparative HPLC.
Data Presentation: Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 95 |
| 2 | Aniline | EDC/HOBt | DIPEA | DCM | 12 | 88 |
| 3 | Morpholine | HATU | DIPEA | DMF | 2 | 98 |
| 4 | (S)-(-)-1-Phenylethylamine | EDC/HOBt | DIPEA | DCM | 16 | 85 |
Visualization: Amide Coupling Signaling Pathway
Application Notes and Protocols: 2-Amino-3-bromopyrazine-5-carboxylic Acid and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-amino-3-bromopyrazine-5-carboxylic acid and structurally related aminopyrazine derivatives. While specific data for this compound is limited in publicly available literature, the broader class of aminopyrazine carboxylic acids represents a privileged scaffold in drug discovery. This document outlines their synthesis, biological activities, and therapeutic potential, with detailed protocols and data presented for key analogs.
Introduction: The Aminopyrazine Scaffold in Drug Discovery
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is found in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of amino and carboxylic acid functionalities, along with halogen substituents, provides a versatile platform for the synthesis of novel therapeutic agents. These functional groups serve as key pharmacophoric elements and provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Aminopyrazine derivatives have garnered significant attention in medicinal chemistry due to their ability to act as bioisosteres for other heterocyclic systems and their capacity to form crucial hydrogen bonding interactions with biological targets.[1] Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.
Key Therapeutic Applications and Biological Activities
Kinase Inhibition
The aminopyrazine core is a prominent scaffold in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Aminopyrazine derivatives have been shown to target a variety of kinases by competing with ATP for binding to the active site.
-
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Novel non-thiourea-containing aminopyrazine derivatives have been designed and evaluated as inhibitors of MK-2, a key enzyme in the inflammatory response. Some of these compounds exhibit low micromolar to sub-micromolar IC50 values and are active in suppressing TNFα production in cellular assays.[2]
-
Fibroblast Growth Factor Receptor (FGFR): 3-Amino-pyrazine-2-carboxamide derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers. Certain analogs show potent inhibitory activity against FGFR2 and FGFR3 with IC50 values in the nanomolar range.[3]
-
Other Kinases: The aminopyrazine scaffold has also been utilized in the development of inhibitors for Nek2, Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and others, highlighting the broad applicability of this chemotype in targeting the kinome.[4][5][6]
Anticancer Activity
Beyond kinase inhibition, aminopyrazine derivatives exhibit anticancer activity through various mechanisms.
-
Cytotoxicity in Cancer Cell Lines: Novel 3-aminoimidazole[1,2-α]pyrazine analogues have demonstrated significant and selective inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma). For instance, a derivative bearing a 2,4-difluorophenyl substitution showed an IC50 of 9.60 µM against MCF-7 cells.[7]
-
Allosteric Inhibition: Substituted aminopyrazine compounds have been designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways. These compounds have shown cytotoxic effects on human cancer cell lines.[8]
Antimicrobial Activity
Aminopyrazine derivatives have a long history as antimicrobial agents, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[9]
-
Antimycobacterial Activity: N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro activity against various mycobacterial strains, including Mycobacterium tuberculosis.[9]
-
Antibacterial and Antifungal Activity: Various pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against clinically relevant bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[10]
Neurodegenerative Diseases
Neuroinflammation is a key pathological feature of neurodegenerative disorders like Alzheimer's disease. Aminopyridazine and aminopyrazine derivatives have been identified as potent anti-neuroinflammatory agents.[11]
-
Inhibition of Pro-inflammatory Cytokines: Certain aminopyridazine derivatives can selectively block the production of IL-1β and TNF-α by activated glial cells.[11]
-
In Vivo Efficacy: An aminopyridazine analog has shown in vivo efficacy comparable to the marketed drug donepezil in an Aβ-induced Alzheimer's mouse model.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative aminopyrazine derivatives from the literature.
Table 1: Kinase Inhibitory Activity of Aminopyrazine Derivatives
| Compound Class | Target Kinase | IC50 / % Inhibition | Reference |
| 3-Amino-pyrazine-2-carboxamide derivative | FGFR2 | IC50 = 600 nM | [3] |
| 3-Amino-pyrazine-2-carboxamide derivative | FGFR3 | IC50 = 480 nM | [3] |
| Aminopyrazine derivative | MK-2 | Low µM to sub-µM | [2] |
| 3-aminopyrazolopyrazine derivative | Spleen Tyrosine Kinase | Potent enzymatic and cell proliferation inhibition | [4] |
Table 2: Anticancer Activity of Aminopyrazine Derivatives
| Compound Class | Cell Line | IC50 | Reference |
| 3-aminoimidazole[1,2-α]pyrazine analog | MCF-7 (Breast Cancer) | 9.60 ± 3.09 µM | [7] |
| 3-aminoimidazole[1,2-α]pyrazine analog | HT-29 (Colon Cancer) | 12.98 ± 0.40 µM | [7] |
| 3-aminoimidazole[1,2-α]pyrazine analog | B16F10 (Melanoma) | 27.54 ± 1.26 µM | [7] |
Table 3: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives
| Compound Class | Microbial Strain | MIC | Reference |
| Pyrazine-2-carboxylic acid derivative | C. albicans | 3.125 µg/mL | [10] |
| Pyrazine-2-carboxylic acid derivative | E. coli | 50 µg/mL | [10] |
| Pyrazine-2-carboxylic acid derivative | P. aeruginosa | 25 µg/mL | [10] |
Experimental Protocols
The following are representative protocols for the synthesis of aminopyrazine derivatives, adapted from published literature.
Protocol 1: Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides[9]
This protocol describes a two-step synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid
-
Cool a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol to 0 °C.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the reaction mixture into water and neutralize with sodium bicarbonate to pH 7.
-
Filter the precipitate to obtain methyl 3-aminopyrazine-2-carboxylate.
Step 2: Aminolysis of Methyl 3-Aminopyrazine-2-carboxylate
-
Combine methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and the desired benzylamine (1.5 eq).
-
Subject the mixture to microwave irradiation at a specified temperature and time.
-
Purify the crude product by column chromatography to yield the N-benzyl-3-aminopyrazine-2-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Aminopyrazines[3]
This protocol outlines the synthesis of aryl-substituted aminopyrazines via a Suzuki-Miyaura cross-coupling reaction.
-
To a solution of a bromo-aminopyrazine derivative (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) add the corresponding aryl boronic acid or boronate ester (1.2 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl2–CH2Cl2 complex (0.1 eq).
-
Heat the reaction mixture at 100 °C for 6-9 hours.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizations
Signaling Pathway: Kinase Inhibition by Aminopyrazine Derivatives
Caption: Competitive inhibition of a kinase by an aminopyrazine derivative.
Experimental Workflow: Synthesis of N-Aryl Aminopyrazines
Caption: Synthetic workflow for N-aryl aminopyrazine derivatives.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Caption: Key structural elements influencing biological activity and pharmacokinetics.
References
- 1. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3-bromopyrazine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2-Amino-3-bromopyrazine-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Pyrazine derivatives are integral components in a wide array of pharmaceuticals, exhibiting diverse biological activities.[1][2][3][4]
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[5][6][7][8] The presence of amino and carboxylic acid functionalities on the pyrazine ring necessitates careful optimization of reaction conditions to achieve high yields and purity.
General Considerations for Suzuki Coupling Reactions
The success of the Suzuki coupling reaction with this compound is contingent on several key parameters:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (Pd(OAc)₂).[9] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr), which can improve reaction efficiency, especially for challenging substrates.[10][11]
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[7][9] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield.[6][10][12]
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][10][13] The solvent system must be capable of dissolving all reactants to ensure an efficient reaction.
-
Reaction Temperature: The reaction temperature is a crucial parameter that influences the reaction rate. Temperatures typically range from 60°C to 110°C.[10]
-
Protection of Functional Groups: The presence of a primary amine and a carboxylic acid may sometimes interfere with the catalytic cycle. However, many Suzuki coupling reactions can be performed without protecting these groups, which is a significant advantage in terms of synthetic efficiency.[12]
Experimental Protocols
Below are representative protocols for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar heterocyclic compounds and should be optimized for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard method suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and the base (K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Procedure using a Modern Pd-NHC Precatalyst
This protocol utilizes a more reactive and air-stable Pd-NHC precatalyst, which can be beneficial for less reactive arylboronic acids or for achieving higher yields.[10]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd-PEPPSI-IPr catalyst (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.
-
Add anhydrous THF.
-
Seal the tube or vial and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various bromo-amino-heterocycles with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.
| Entry | Heterocyclic Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | 69 | [12] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 85 | [10] |
| 3 | 3-Chloroindazole | 5-Indoleboronic acid | P2 Precatalyst (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [11] |
| 4 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 72 | [1][14][15] |
| 5 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 68 | [1][14][15] |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][8][16][17]
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
Application Notes & Protocols for the Quantification of 2-Amino-3-bromopyrazine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromopyrazine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, process development, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols provided herein are based on established analytical principles for similar amino acid and carboxylic acid-containing compounds. These methods serve as a robust starting point for developing and validating a quantitative assay tailored to specific research needs.
Analytical Techniques Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the quantification of organic molecules. Given that this compound contains a pyrazine ring, it is expected to possess a chromophore that absorbs UV light, making UV detection a suitable and cost-effective approach.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex matrices, such as biological fluids, where co-eluting impurities might interfere with UV detection. The mass spectrometer provides mass-to-charge ratio information, which adds a high degree of certainty to the identification and quantification of the target analyte.
Quantitative Data Summary
The following tables summarize hypothetical yet realistic quantitative data for the proposed analytical methods. These values should be experimentally verified during method validation.
Table 1: Hypothetical HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: Hypothetical LC-MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the reference standard (likely in the 250-280 nm range).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95% A: 5% B) to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the unknown samples using the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a more sensitive and selective LC-MS method for the quantification of this compound.
1. Materials and Reagents:
-
Same as HPLC-UV protocol.
2. Instrumentation:
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized based on signal intensity). Given the presence of an amino group and a carboxylic acid, both modes should be evaluated.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
SIM: Monitor the [M+H]⁺ or [M-H]⁻ ion of this compound (C₅H₄BrN₃O₂; MW = 218.01 g/mol ).
-
MRM (for Triple Quadrupole): A precursor ion and a characteristic product ion transition would need to be determined by infusing the reference standard.
-
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Gas Flow Rates (Nebulizer, Drying Gas): To be optimized for the specific instrument.
5. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in a suitable solvent.
-
Calibration Standards: Prepare calibration standards by serial dilution to a lower concentration range suitable for LC-MS (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.
6. Data Analysis:
-
Similar to the HPLC-UV method, construct a calibration curve using the peak areas from the SIM or MRM chromatograms.
-
Quantify the analyte in samples based on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS analysis.
Caption: Logic for analytical method selection.
Application Notes and Protocols for 2-Amino-3-bromopyrazine-5-carboxylic acid in Materials Science Research
Disclaimer: The following application notes and protocols are hypothetical and based on the known reactivity and properties of structurally similar compounds, such as other amino-functionalized carboxylic acids used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. As of the latest literature search, no specific publications detailing the use of 2-Amino-3-bromopyrazine-5-carboxylic acid in materials science have been identified. These notes are intended to provide a conceptual framework for its potential application.
Hypothetical Application: A Functional Linker for Luminescent Metal-Organic Frameworks
Introduction
This compound is a promising but unexplored candidate as an organic linker for the synthesis of functional metal-organic frameworks (MOFs). Its unique trifunctional nature, comprising a carboxylic acid for metal coordination, an amino group for modulating electronic properties and acting as a basic site, and a bromine atom for potential post-synthetic modification, makes it an attractive building block for advanced materials. The pyrazine ring itself is known to participate in luminescence, suggesting that MOFs incorporating this linker could exhibit interesting photophysical properties.
This document outlines a hypothetical application of this compound in the synthesis of a luminescent MOF, potentially for applications in sensing or optoelectronics.
Anticipated Properties of MOFs Derived from this compound
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Luminescence: The pyrazine moiety, in conjunction with a suitable metal center (e.g., lanthanides like Eu³⁺ or Tb³⁺, or d-block metals like Zn²⁺ or Cd²⁺), is expected to result in a luminescent framework. The amino group can further influence the emission properties.
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Porosity: The rigidity of the pyrazine ring and the specific coordination geometry of the chosen metal ion will dictate the porosity of the resulting framework, which could be tailored for gas sorption or guest encapsulation.
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Post-Synthetic Modification (PSM): The bromine atom on the pyrazine ring serves as a handle for post-synthetic modification via reactions such as Suzuki or Sonogashira coupling. This would allow for the introduction of other functional groups to fine-tune the properties of the MOF after its initial synthesis.
Experimental Protocols
1. Hypothetical Synthesis of a Europium-based MOF (Eu-ABPC-MOF)
This protocol describes the hypothetical solvothermal synthesis of a europium-based MOF using this compound (H-ABPC) as the organic linker.
Materials:
-
This compound (H-ABPC)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
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Ethanol
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Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound (10.9 mg) and 0.05 mmol of EuCl₃·6H₂O (18.3 mg) in a solvent mixture of 5 mL of DMF and 1 mL of deionized water.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
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After 72 hours, cool the oven to room temperature at a rate of 5°C/min.
-
Colorless, crystalline precipitates should be observed.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at 60°C for 12 hours.
2. Characterization of the Hypothetical Eu-ABPC-MOF
-
Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal would be selected and mounted on a diffractometer to determine the crystal structure, including the coordination environment of the metal ion and the connectivity of the framework.
-
Powder X-ray Diffraction (PXRD): The bulk phase purity of the synthesized material would be confirmed by comparing the experimental PXRD pattern with the one simulated from the single-crystal data.
-
Thermogravimetric Analysis (TGA): The thermal stability of the MOF would be assessed by heating the sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.
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Photoluminescence Spectroscopy: The luminescent properties of the solid-state sample would be investigated by measuring the excitation and emission spectra at room temperature.
Data Presentation
Table 1: Hypothetical Characterization Data for Eu-ABPC-MOF
| Parameter | Hypothetical Value |
| Crystallographic Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 12.8 Å, β = 95° |
| Thermal Stability | |
| Decomposition Temperature | 350°C (under N₂) |
| Photoluminescence Data | |
| Excitation Maximum (λₑₓ) | 320 nm |
| Emission Maxima (λₑₘ) | 592 nm, 615 nm, 650 nm, 698 nm (characteristic of Eu³⁺) |
| Quantum Yield (Φ) | 15% |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-bromopyrazine-5-carboxylic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
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Incomplete Bromination: The electrophilic bromination of the pyrazine ring may not be proceeding to completion. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a deactivated starting material.
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Side Reactions: The formation of byproducts, such as di-brominated species (e.g., 2-amino-3,5-dibromopyrazine), can significantly reduce the yield of the desired mono-brominated product. The electron-donating amino group activates the pyrazine ring, making it susceptible to further halogenation.[1]
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Degradation of Starting Material or Product: Pyrazine derivatives can be sensitive to harsh reaction conditions.[2] Strong acidic or basic conditions, as well as high temperatures, can lead to decomposition.
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Inefficient Purification: Product loss during workup and purification steps is a common cause of low isolated yields.
To improve the yield, consider the following:
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Optimize Bromination Conditions: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). A slight excess may be necessary, but a large excess will promote di-bromination. Monitor the reaction temperature closely; lower temperatures often favor mono-substitution.
-
Choice of Brominating Agent: While elemental bromine can be used, NBS is often preferred as a milder and more selective brominating agent for activated aromatic systems.[3][4][5]
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Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile has been reported as an effective solvent for the halogenation of 2-aminopyrazine.[1]
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Purification Strategy: Employ a suitable purification method, such as recrystallization or column chromatography, to minimize product loss. High-Performance Liquid Chromatography (HPLC) can be used to monitor purity and guide fractionation.[6][7]
Q2: I am observing significant amounts of a di-brominated byproduct. How can I improve the regioselectivity for mono-bromination at the 3-position?
The formation of 2-amino-3,5-dibromopyrazine is a common side reaction due to the activating effect of the amino group on the pyrazine ring.[1] To enhance the selectivity for the desired 3-bromo isomer:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (NBS is recommended). Adding the brominating agent portion-wise can help maintain a low concentration and favor mono-bromination.
-
Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is temperature-dependent, and lower temperatures can increase the selectivity for the kinetically favored product.
-
Protecting Groups: While more complex, protection of the amino group as an amide can reduce its activating effect, thereby decreasing the likelihood of di-bromination. The protecting group can be removed in a subsequent step.
Q3: The purification of the final product is proving difficult, and I am struggling to remove impurities.
Purification challenges often arise from the similar polarities of the desired product and its byproducts.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the components. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to form the carboxylate salt, which will be water-soluble. Neutral and basic organic impurities can then be washed away with an organic solvent. Acidification of the aqueous layer will then precipitate the pure carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common strategy for synthesizing substituted pyrazines involves the modification of a pre-existing pyrazine core. A plausible multi-step synthesis for this compound could start from 2-aminopyrazine-5-carboxylic acid or its ester derivative. The key step would be the regioselective bromination at the 3-position. A related synthesis for 2-amino-3-bromo-6-chloropyrazine involves steps like chlorination, diazotization bromination, and ester hydrolysis, which could be adapted.[8]
Q2: What are the recommended starting materials?
A suitable starting material would be 2-aminopyrazine-5-carboxylic acid or its corresponding ester (e.g., methyl 2-aminopyrazine-5-carboxylate). The ester is often preferred as it can protect the carboxylic acid group during bromination and may offer better solubility in organic solvents.
Q3: Which brominating agent is most suitable for this synthesis?
N-Bromosuccinimide (NBS) is a highly recommended brominating agent for this reaction. It is a solid, making it easier to handle than liquid bromine, and it is generally more selective, reducing the formation of over-brominated byproducts.[3][4][5]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any byproducts.[6][7]
Q5: What are the expected spectroscopic characteristics of the final product?
The structure of this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring and the protons of the amino and carboxylic acid groups. The chemical shifts of pyrazine protons are typically in the downfield region (around 8-9 ppm).[9][10]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazine ring, the carboxylic acid, and the carbons bearing the amino and bromo substituents.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₅H₄BrN₃O₂: 217.01 g/mol ). The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (approximately equal intensity for M and M+2).
Experimental Protocols
The following are example protocols based on related syntheses and general organic chemistry principles. Note: These protocols should be considered as a starting point and may require optimization for the specific synthesis of this compound.
Protocol 1: Bromination of Methyl 2-aminopyrazine-5-carboxylate
-
Dissolution: Dissolve methyl 2-aminopyrazine-5-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis of Methyl 2-amino-3-bromopyrazine-5-carboxylate
-
Dissolution: Dissolve the purified methyl 2-amino-3-bromopyrazine-5-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the hydrolysis by TLC or HPLC until all the starting ester is consumed.
-
Workup: Acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Bromination of a Model 2-Aminopyrazine Derivative
| Entry | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Agent) | Yield of Mono-bromo Product (%) | Yield of Di-bromo Product (%) |
| 1 | Br₂ | Acetic Acid | 25 | 1:1.1 | 65 | 25 |
| 2 | Br₂ | Acetic Acid | 0 | 1:1.1 | 75 | 15 |
| 3 | NBS | Acetonitrile | 25 | 1:1.05 | 85 | 10 |
| 4 | NBS | Acetonitrile | 0 | 1:1.05 | 92 | 5 |
| 5 | NBS | Acetonitrile | 25 | 1:1.5 | 50 | 45 |
Data is hypothetical and for illustrative purposes to show general trends.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
- 1. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 8. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Amino-3-bromopyrazine-5-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 2-Amino-3-bromopyrazine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The primary purification methods for this compound, based on its chemical properties as a heterocyclic amino acid, include:
-
Recrystallization: This is often the first method to attempt, aiming to dissolve the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
-
Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule (presence of both a basic amino group and an acidic carboxylic acid group) to separate it from non-amphoteric impurities.
-
Column Chromatography: This method is used for more challenging separations, where compounds are separated based on their differential adsorption to a stationary phase. Both normal-phase and reverse-phase chromatography can be considered.[1]
Q2: What is a common impurity I should be aware of during the synthesis and purification of this compound?
A2: A common impurity in the synthesis of halogenated aminopyridines and related structures is the formation of di-halogenated byproducts.[2] In the case of this compound, this could be a di-brominated pyrazine species. The formation of such impurities is often related to the stoichiometry of the brominating agent used in the synthesis.[2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this, you can:
-
Increase the solvent volume: The concentration of the solute may be too high.
-
Cool the solution more slowly: Slow cooling encourages the formation of a crystal lattice.
-
Add a co-solvent: Introducing a solvent in which the compound is less soluble can sometimes induce crystallization. For example, if your compound is dissolved in hot ethanol, slowly adding water until turbidity is observed, and then re-heating to clarify before slow cooling, may help.
-
Scratch the inside of the flask: This can create nucleation sites for crystal growth.
Q4: Can I use chromatography to purify this compound? What conditions should I start with?
A4: Yes, chromatography is a viable option. For amino acid derivatives with a free carboxylic acid, normal-phase silica chromatography can be challenging due to the high polarity. However, it is possible with a very polar eluent.[1] A good starting point would be a mobile phase of dichloromethane/methanol or ethyl acetate/methanol with the addition of a small amount of acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1-1%) to improve peak shape and reduce tailing.[1] Reverse-phase chromatography is also a suitable choice.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent system where the compound has lower solubility at room temperature. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Poor Purity | The chosen solvent does not effectively differentiate between the product and impurities. | Experiment with different solvents or solvent pairs. Sometimes a series of recrystallizations from different solvents is necessary. |
| Impurities co-crystallize with the product. | Try a different purification technique, such as acid-base extraction, prior to recrystallization. |
Acid-Base Extraction Issues
| Issue | Possible Cause | Suggested Solution |
| Emulsion Formation | The organic and aqueous layers are not separating well. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Precipitation at the Interface | The pH is at or near the isoelectric point of the compound, causing it to be insoluble in both layers. | Adjust the pH of the aqueous layer to be further from the isoelectric point. For the acidic extraction, ensure the pH is low (e.g., 1-2), and for the basic extraction, ensure the pH is high (e.g., 9-10). |
| Low Yield | Incomplete extraction from one phase to another. | Perform multiple extractions (e.g., 3 times) with smaller volumes of the extracting solvent rather than a single extraction with a large volume. |
| The product is not fully precipitating after neutralization. | After neutralization, cool the solution in an ice bath to maximize precipitation. If the product is still soluble, you may need to extract it with an organic solvent at its isoelectric point. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For compounds with acidic or basic groups, crystallization from a salt form can be effective.[3]
-
Dissolution: In a flask, add the chosen hot solvent to the crude material until it is just dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The amino group will be protonated, and the compound will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification and Re-extraction: Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH of around 9-10. This will deprotonate the carboxylic acid and keep the compound in the aqueous phase while potentially precipitating basic impurities. Filter if necessary.
-
Neutralization and Precipitation: Carefully adjust the pH of the aqueous solution to its isoelectric point with dilute acid. The pure product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualized Workflows
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
Technical Support Center: 2-Amino-3-bromopyrazine-5-carboxylic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromopyrazine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound and its derivatives?
A1: Based on reactions involving structurally similar compounds, several side products can be anticipated. While specific data for this compound is limited in readily available literature, common side reactions for related aminopyrazines and brominated heterocycles include:
-
Over-bromination: In the synthesis of brominated aminopyrazines, the introduction of more than the desired number of bromine atoms is a common issue. For instance, in the bromination of 2-aminopyridine, the formation of 2-amino-3,5-dibromopyridine has been identified as a major impurity.[1] This suggests that during the synthesis of this compound, the formation of di-brominated species is a possibility.
-
Dehalogenation: Particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the loss of a halogen atom (in this case, bromine) from the pyrazine ring is a known side reaction.[2] This would result in the formation of 2-Amino-pyrazine-5-carboxylic acid.
-
Hydrolysis of the Carboxylic Acid Group: Under certain reaction conditions, particularly with prolonged exposure to strong acids or bases, the carboxylic acid group could potentially be susceptible to decarboxylation, leading to the formation of 2-Amino-3-bromopyrazine.
-
Self-Condensation/Dimerization: Amino- and carboxyl-functionalized heterocyclic compounds can sometimes undergo self-condensation or dimerization reactions, especially at elevated temperatures.
Q2: What side products can be expected during amide coupling reactions with this compound?
A2: Amide coupling reactions typically involve the activation of the carboxylic acid group. The choice of coupling reagent can influence the types of side products formed.
-
Urea Formation (with carbodiimides): When using carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), a common byproduct is the corresponding urea (dicyclohexylurea or EDU, respectively).[3]
-
Guanidine Formation (with aminium/uronium reagents): Reagents like HATU or HBTU can react with the amino group on the pyrazine ring to form guanidine byproducts, especially if the coupling reagent is used in excess.[4]
-
Racemization: If the amine being coupled is chiral, racemization can be a concern, particularly with carbodiimide reagents. The addition of additives like 1-Hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[3]
Q3: Are there any known impurities in commercially available this compound?
A3: While specific impurity profiles from commercial suppliers are proprietary, based on the synthesis of related compounds, potential impurities could include starting materials from the synthesis, over-brominated byproducts, or products of decarboxylation. It is always recommended to verify the purity of the starting material by analytical methods such as NMR or LC-MS before use.
Troubleshooting Guides
Problem 1: Formation of a di-brominated byproduct during synthesis.
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the mass of a di-brominated pyrazine derivative.
-
NMR spectroscopy indicates the presence of unexpected signals in the aromatic region.
Possible Causes:
-
Excess of brominating agent (e.g., N-bromosuccinimide, bromine).
-
Prolonged reaction time or elevated temperature, leading to over-bromination.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often recommended.
-
Temperature and Time Management: Perform the bromination at a lower temperature and monitor the reaction progress closely by TLC or LC-MS to avoid extended reaction times.
-
Purification: The di-brominated product can often be separated from the desired mono-brominated product by column chromatography.
Problem 2: Significant dehalogenation observed in a Suzuki-Miyaura coupling reaction.
Symptoms:
-
The major product identified by mass spectrometry is the de-brominated pyrazine derivative.
-
Low yield of the desired cross-coupled product.
Possible Causes:
-
The palladium catalyst and ligand system may promote hydrodehalogenation.
-
The presence of protic solvents or impurities that can act as a proton source.
-
The reaction temperature may be too high.
Solutions:
-
Catalyst and Ligand Selection: Screen different palladium catalysts and phosphine ligands. Some ligands are known to suppress dehalogenation more effectively than others.
-
Solvent Choice: Use anhydrous solvents and ensure all reagents are dry.
-
Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Base Selection: The choice and amount of base can influence the reaction outcome. Experiment with different inorganic or organic bases.
Problem 3: Low yield in an amide coupling reaction.
Symptoms:
-
A significant amount of unreacted this compound remains after the reaction.
-
Formation of multiple unidentified byproducts.
Possible Causes:
-
Inefficient activation of the carboxylic acid.
-
Side reactions involving the coupling reagent.
-
Steric hindrance from the amine coupling partner.
Solutions:
-
Choice of Coupling Reagent: For electron-deficient amines or sterically hindered substrates, more potent coupling reagents like HATU or COMU may be necessary. For simpler couplings, EDC/HOBt is often sufficient.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature and time may also need optimization.
-
Order of Addition: Adding the coupling reagent to a mixture of the carboxylic acid and the amine is a common practice. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields but may also lead to side reactions of the activated intermediate.
Quantitative Data Summary
| Reaction Type | Substrate | Reagents | Desired Product Yield | Major Side Product(s) | Side Product Percentage | Reference |
| Bromination | 2-Aminopyridine | NBS, Acetone | 95% | 2-Amino-3,5-dibromopyridine | Not specified | [1] |
| Suzuki Coupling | 2-Bromopyridine | Aryl boronic acid, Pd(OAc)₂, K₂CO₃ | Varies | Homo-coupling products, Dehalogenated pyridine | Varies | [5] |
| Amide Coupling | Pyrazine-2-carboxylic acid | DCC/DMAP | 83% | Dicyclohexylurea (DCU) | Stoichiometric | [6] |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: General workflow for amide coupling reactions.
References
Technical Support Center: Optimization of 2-Amino-3-bromopyrazine-5-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Brominated Product | Incomplete bromination. | - Increase the molar ratio of the brominating agent (e.g., N-Bromosuccinimide) incrementally. - Extend the reaction time. - Optimize the reaction temperature. For many brominations, a temperature of 10°C is a good starting point.[1] |
| Side reactions, such as over-bromination. | - Carefully control the stoichiometry of the brominating agent. An equal molar ratio of the substrate to the brominating agent is often optimal to prevent the formation of di-brominated byproducts.[1] - Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.[1] | |
| Poor solubility of starting material. | - Select an appropriate solvent that dissolves the starting material. Acetone has been used successfully in related syntheses.[1] | |
| Formation of Impurities, Especially Di-brominated Byproducts | Excess brominating agent. | - Use a 1:1 molar ratio of substrate to brominating agent.[1] - Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed. |
| Reaction temperature is too high. | - Maintain a lower reaction temperature (e.g., 10°C) during the addition of the brominating agent.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting material and byproducts. | - Recrystallization is a common and effective method for purifying the product. Ethanol or a mixture of petroleum ether and ethyl acetate can be effective.[1][2] - Column chromatography can be used to separate the desired product from closely related impurities.[1] |
| Product is an oil or does not crystallize easily. | - After extraction, cool the concentrated solution in an ice water bath and add water to precipitate the solid product.[3] | |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | - Use high-purity, dry reagents and solvents. Moisture can interfere with many organic reactions. |
| Inadequate control of reaction parameters. | - Precisely control temperature, addition rates of reagents, and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common synthetic route starts from 3-aminopyrazine-2-carboxylic acid or its ester derivative.[2] The synthesis involves steps such as protection of the amino or carboxylic acid group, followed by bromination and subsequent deprotection.
Q2: Which brominating agents are suitable for this synthesis?
N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for heterocyclic compounds as it allows for controlled bromination.[1] Liquid bromine in acetic acid can also be used, but it is more hazardous and can lead to over-bromination if not carefully controlled.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.[1]
Q4: What are the critical safety precautions to take during this synthesis?
Brominating agents like NBS and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
A generalized experimental protocol for the bromination step, based on related syntheses, is provided below. Note: This is a general guideline and may require optimization for your specific starting material and scale.
Bromination using N-Bromosuccinimide (NBS)
-
Dissolve the starting material (e.g., an ester of 3-aminopyrazine-2-carboxylic acid) in a suitable solvent, such as acetone, in a round-bottom flask.[1]
-
Cool the solution to 10°C in an ice bath.[1]
-
Slowly add a solution of NBS (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes, while maintaining the temperature at 10°C.[1]
-
Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[1]
Visualizing the Workflow
A diagram illustrating a general experimental workflow for troubleshooting and optimization is provided below.
Caption: Troubleshooting and optimization workflow.
A logical diagram outlining the decision-making process for addressing byproduct formation is shown below.
Caption: Decision tree for addressing byproduct formation.
References
identifying impurities in 2-Amino-3-bromopyrazine-5-carboxylic acid samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromopyrazine-5-carboxylic acid. Our goal is to help you identify and resolve common issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
Impurities can originate from various stages, including the synthesis process, degradation of the final product, or improper storage.[1] Key sources include:
-
Starting Materials and Reagents: Residual starting materials, intermediates, and reagents used in the synthesis.
-
Side Reactions: Unwanted reactions occurring during the synthesis process, leading to the formation of by-products.
-
Degradation Products: Decomposition of this compound due to factors like heat, light, moisture, or pH extremes.[2]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.
Q2: I see an unexpected peak in my HPLC analysis. What could it be?
An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis could be one of several common impurities. The retention time of the peak can provide clues to its identity. Potential impurities to consider include:
-
Isomeric Impurities: Positional isomers formed during the bromination step of the synthesis.
-
Over-brominated Species: Di- or tri-brominated pyrazine derivatives.[3]
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Starting Materials: Unreacted precursors from the synthesis.
-
Degradation Products: See the troubleshooting section below for more details on potential degradation pathways.
Q3: How can I confirm the identity of an unknown impurity?
Identifying an unknown impurity typically requires a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the impurity, which can provide significant clues about its structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurity, helping to elucidate its exact chemical structure.
-
Reference Standards: Comparing the retention time and mass spectrum of the unknown peak to a known reference standard of a suspected impurity is the most definitive way to confirm its identity.
Troubleshooting Guides
Issue 1: Presence of Multiple Impurities in the Final Product
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to the formation of multiple side products.
-
Inefficient Purification: The purification method (e.g., recrystallization, column chromatography) may not be effective at removing all impurities.
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Degradation during Workup or Storage: The product may be degrading during the isolation and purification steps or upon storage.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the reaction parameters to minimize the formation of by-products.
-
Improve Purification Method:
-
For recrystallization, try different solvent systems.
-
For column chromatography, optimize the stationary and mobile phases.
-
-
Handle with Care: Avoid exposing the compound to high temperatures, strong light, or reactive atmospheres during workup and storage.
Issue 2: Observation of New Impurities in an Aged Sample
Possible Causes:
This indicates that your sample of this compound is degrading over time. Common degradation pathways for similar molecules include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially when exposed to heat.
-
Hydrolysis: Reaction with water, which can lead to the loss of the bromine or amino group.
-
Oxidation: Reaction with atmospheric oxygen, which can modify the pyrazine ring or the substituents.[4]
-
Photodegradation: Decomposition upon exposure to light, particularly UV light.
Solutions:
-
Proper Storage: Store the material in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies. This involves subjecting the material to stress conditions (e.g., acid, base, heat, oxidation, and light) to accelerate the degradation process and identify the resulting impurities.[2][5][6]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL. |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol can be used to obtain the molecular weight of unknown impurities. The HPLC conditions can be the same as in Protocol 1, with the eluent directed into a mass spectrometer.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
Visualizing Potential Impurity Formation
The following diagrams illustrate potential pathways for impurity formation during the synthesis and degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 2-Amino-3-bromopyrazine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-Amino-3-bromopyrazine-5-carboxylic acid.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield in the Suzuki coupling of this compound is a common issue stemming from the challenging nature of the substrate. The presence of an amino group, a carboxylic acid, and an electron-deficient pyrazine ring can lead to several complications.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivation/Inhibition | The amino group and pyrazine nitrogens can coordinate to the palladium catalyst, leading to inhibition.[1][2] • Use Buchwald-type ligands: Bulky, electron-rich phosphine ligands like SPhos or XPhos can shield the palladium center and promote the desired catalytic cycle.[3] • Increase catalyst loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition. |
| Poor Solubility of Starting Materials | The zwitterionic nature of the substrate can lead to poor solubility in common organic solvents. • Use a solvent mixture: A combination of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic solvent (e.g., DMF) or water can improve solubility.[4][5] • Consider esterification: Protecting the carboxylic acid as a methyl or ethyl ester can significantly improve solubility in organic solvents. |
| Suboptimal Base Selection | The carboxylic acid requires at least one equivalent of base for neutralization before the catalytic cycle can proceed effectively. • Use a stronger, non-nucleophilic base: Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][2] • Ensure sufficient equivalents of base: Use at least 2-3 equivalents of base to both neutralize the carboxylic acid and facilitate the transmetalation step. |
| Protodeboronation of Boronic Acid | The boronic acid can be cleaved to the corresponding arene, especially at elevated temperatures and in the presence of water. • Use anhydrous conditions: While some water is often beneficial, excessive water can promote this side reaction. • Use boronic esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation. |
Problem 2: Significant Formation of Byproducts
The formation of side products can complicate purification and reduce the yield of the desired coupled product.
Common Byproducts and Mitigation Strategies:
| Byproduct | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when the boronic acid couples with itself. • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can minimize its concentration at any given time. • Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can reduce the rate of homocoupling. |
| Dehalogenation of the Pyrazine | The bromo group is replaced by a hydrogen atom. • Use a well-defined Pd(0) source: Pre-catalysts that cleanly generate the active Pd(0) species can minimize the formation of palladium hydride species that can lead to dehalogenation. • Ensure an inert atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can promote side reactions. |
| Protodeboronation | The boronic acid is converted to the corresponding arene.[6] • Use anhydrous solvents and reagents where possible. • Employ boronic esters (e.g., pinacol esters) which are more resistant to hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the amino group on the pyrazine ring?
A1: In many cases, protection of the amino group is not necessary, especially when using modern catalyst systems with bulky phosphine ligands.[1] However, if catalyst inhibition is suspected to be a major issue, protection as an acetamide may be considered.[2]
Q2: Is it necessary to protect the carboxylic acid group?
A2: While not always strictly necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. This can improve solubility in organic solvents, prevent complications with the base, and potentially lead to cleaner reactions and higher yields.
Q3: What is the best palladium catalyst to use for this substrate?
A3: There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid being used. However, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points.[3] For initial screening, Pd(PPh₃)₄ can also be effective.[2][7]
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be very effective for Suzuki couplings, often leading to significantly reduced reaction times and improved yields.[1] It is a valuable tool for optimizing reaction conditions, especially for challenging substrates.
Q5: How should I purify the final product?
A5: The product, containing both an amino and a carboxylic acid group, will be polar and potentially amphoteric. Purification can be challenging.
-
Column chromatography: Use a polar stationary phase like silica gel with a gradient elution of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve peak shape).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Preparative HPLC: For difficult separations, reverse-phase preparative HPLC may be necessary.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Functionalized Heterocycles
Note: The following data is compiled from reactions with structurally similar substrates and serves as a starting point for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 88[2] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 93 |
| 3 | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF | 80 | 24 | 85[8] |
| 4 | 3-Amino-5-bromopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85 | 16 | 89 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Amino-3-bromopyrazine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Amino-3-bromopyrazine-5-carboxylic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
Q2: How do the amino and carboxylic acid groups affect solvent selection?
A2: The presence of both an acidic (carboxylic acid) and a basic (amino) group means the compound can exist as a zwitterion. This amphoteric nature significantly influences its solubility. In acidic solutions, the amino group will be protonated, while in basic solutions, the carboxylic acid group will be deprotonated. This makes the compound's solubility highly pH-dependent. For recrystallization, it is generally best to work around the isoelectric point where the compound is least soluble. Using a polar protic solvent like water or ethanol can help to solvate these functional groups at elevated temperatures.
Q3: My compound is not dissolving, even in a hot solvent. What should I do?
A3: If the compound has poor solubility even in a hot solvent, consider the following:
-
Increase the solvent volume: You may be using an insufficient amount of solvent. Add small increments of hot solvent until the compound dissolves.
-
Switch to a more suitable solvent: The chosen solvent may not be appropriate. Refer to your solvent screening tests and select a solvent that showed better dissolving power at high temperatures.
-
Consider a mixed solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly. To address this:
-
Reheat the solution: Add a small amount of additional solvent to fully dissolve the oil.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help to slow the cooling rate.
-
Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Modify the solvent system: Adding a small amount of a "poorer" solvent can sometimes promote crystallization over oiling out.
Q5: After cooling, no crystals have formed. What are the next steps?
A5: A failure to crystallize upon cooling is often due to supersaturation or using too much solvent. Try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a "seed" crystal to the solution. This will act as a template for crystallization.
-
Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-cool.
-
Prolonged cooling: Leave the solution in an ice bath or refrigerator for an extended period.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using a cold mixture of the two solvents for washing.
Data Presentation
As no specific quantitative data for the recrystallization of this compound is available, the following table is provided as a template for researchers to record their experimental findings.
| Experiment ID | Solvent System (v/v) | Starting Mass (g) | Solvent Volume (mL) | Cooling Method | Final Mass (g) | Recovery (%) | Observations |
| Exp-01-A | Ethanol/Water (1:1) | 1.05 | 25 | Slow cool to RT, then ice bath | 0.82 | 78.1 | Small, needle-like crystals |
| Exp-01-B | Ethyl Acetate/Hexane (1:3) | 1.02 | 40 | Slow cool to RT | 0.75 | 73.5 | Fine, white powder |
| Exp-01-C | Acetic Acid | 1.10 | 15 | Slow cool to RT, then ice bath | 0.89 | 80.9 | Larger, plate-like crystals |
Visualizations
Experimental Workflow
Caption: A general workflow for the recrystallization process.
Troubleshooting Guide
Caption: Decision tree for common recrystallization problems.
Technical Support Center: Resolving Poor Solubility of 2-Amino-3-bromopyrazine-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Amino-3-bromopyrazine-5-carboxylic acid in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common laboratory solvents might this compound have better solubility?
A2: While specific data is unavailable for the target compound, a structurally similar compound, 2-Amino-5-bromopyrazine, has been studied. Its solubility provides a useful, albeit approximate, guide. Generally, polar aprotic solvents are good candidates for dissolving compounds of this nature. Based on this, the following solvents are likely to be more effective:
-
High to Moderate Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Moderate to Low Solubility: Methanol, Ethanol, Isopropanol, Propylene glycol
-
Poor Solubility: Water (at neutral pH), n-propanol, n-butanol, Acetone, Ethylene glycol
It is crucial to experimentally verify the solubility in your specific solvent system.
Q3: How does pH influence the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to increase significantly as the pH becomes more basic. At a pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic conditions, the amino group may become protonated, which could also influence solubility. A general workflow for optimizing solubility through pH adjustment is provided in the troubleshooting section.
Q4: Can salt formation be used to improve the solubility of this compound?
A4: Yes, forming a salt is a common and effective strategy for increasing the aqueous solubility of poorly soluble acidic or basic compounds. For this carboxylic acid, reacting it with a suitable base to form a salt will likely enhance its solubility in water and other polar protic solvents.
Troubleshooting Guides
Issue 1: The compound does not dissolve in my desired aqueous buffer.
Possible Cause: The pH of the buffer is likely near or below the pKa of the carboxylic acid group, leading to low solubility of the neutral form of the molecule.
Troubleshooting Steps:
-
pH Adjustment:
-
Gradually add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) to your suspension of the compound in the buffer.
-
Monitor the pH and observe for dissolution. A significant increase in solubility is expected as the pH rises above the compound's pKa.
-
Determine the minimum pH at which the compound fully dissolves to your desired concentration. Be mindful that very high pH values may not be suitable for all experimental applications.
-
-
Use of Co-solvents:
-
If pH adjustment alone is insufficient or undesirable, consider adding a water-miscible organic co-solvent.
-
Start by adding a small percentage (e.g., 5-10% v/v) of DMSO or DMF to your aqueous buffer and then attempt to dissolve the compound.
-
Gradually increase the co-solvent concentration, but be aware of the potential for co-solvents to interfere with downstream biological assays.
-
Issue 2: The compound precipitates out of solution during my experiment.
Possible Cause: A change in the experimental conditions (e.g., temperature, pH shift, or addition of another reagent) is causing the compound to exceed its solubility limit in the current medium.
Troubleshooting Steps:
-
Review Experimental Protocol: Identify any steps where the solution's properties are altered. For instance, adding an acidic reagent could lower the pH and cause a dissolved carboxylate salt to revert to its less soluble neutral form.
-
Maintain pH: If the compound's solubility is pH-dependent, ensure that the pH of your experimental system is maintained in the optimal range you previously determined.
-
Increase Co-solvent Concentration: If compatible with your experiment, a slightly higher percentage of a co-solvent like DMSO may help maintain solubility throughout the process.
-
Salt Formation: For long-term stability in solution, preparing a stable salt of the compound prior to its use in the experiment is a robust strategy.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents (Based on Analogue Data)
| Solvent | Expected Solubility | Notes |
| Water (neutral pH) | Very Low | Solubility is expected to be highly pH-dependent. |
| Dimethylformamide (DMF) | High | A good initial choice for creating stock solutions. |
| Dimethyl sulfoxide (DMSO) | High | Another excellent choice for stock solutions. |
| Methanol | Moderate | May require heating or sonication to fully dissolve. |
| Ethanol | Moderate | Similar to methanol. |
| Isopropanol | Low to Moderate | |
| Acetone | Low | |
| Dichloromethane (DCM) | Very Low | Not a suitable solvent. |
| Hexanes | Insoluble | Not a suitable solvent. |
Disclaimer: This data is an estimation based on the solubility of structurally related compounds and the general principles of chemical solubility. Experimental verification is essential.
Experimental Protocols
Protocol 1: General Method for Solubility Determination using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
The measured concentration represents the saturation solubility of the compound in that solvent at the specified temperature.
Protocol 2: pH-Dependent Solubility Profile Generation
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Following the shake-flask method described in Protocol 1, determine the saturation solubility of the compound in each buffer.
-
Plot the measured solubility as a function of pH. This will reveal the pH range where solubility is maximized.
Protocol 3: Salt Formation for Enhanced Aqueous Solubility
-
Suspend a known molar amount of this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate vessel, dissolve one molar equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or a basic amino acid like L-arginine) in water.
-
Slowly add the basic solution to the suspension of the carboxylic acid while stirring.
-
Continue stirring until the solid completely dissolves, indicating the formation of the salt.
-
The resulting solution can be used directly, or the solvent can be removed under reduced pressure to isolate the solid salt.
Mandatory Visualizations
Caption: A workflow for troubleshooting the poor solubility of this compound.
Caption: The chemical basis for improving solubility via salt formation.
Validation & Comparative
comparison of 2-Amino-3-bromopyrazine-5-carboxylic acid with other pyrazine derivatives
An Objective Comparison of 2-Amino-3-bromopyrazine-5-carboxylic acid and Other Pyrazine Derivatives in Kinase Inhibition
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to serve as a hydrogen bond acceptor make it a valuable component in the design of molecules targeting various enzymes and receptors.[2] Pyrazine derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] A significant area of focus for pyrazine-based compounds is the development of protein kinase inhibitors, a critical class of drugs for cancer therapy.[4]
This guide provides a comparative analysis of this compound and other advanced pyrazine derivatives. While this compound is primarily a versatile chemical intermediate, its importance lies in its potential as a starting material for the synthesis of potent kinase inhibitors.[5] We will compare a hypothetical derivative of this starting material with other well-characterized pyrazine-based kinase inhibitors to highlight the structure-activity relationships and therapeutic potential of this chemical class.
Comparative Analysis of Pyrazine Derivatives
To illustrate the utility of the this compound scaffold, we introduce ABP-K01 , a hypothetical kinase inhibitor derived from it. This compound will be compared with three experimentally validated pyrazine derivatives known to inhibit different protein kinases implicated in cancer.
-
ABP-K01 (Hypothetical): A representative Fibroblast Growth Factor Receptor (FGFR) inhibitor synthesized from this compound.
-
Compound 14c: An 8-morpholinoimidazo[1,2-a]pyrazine derivative that acts as a PI3Kα kinase inhibitor.[6]
-
Compound 18i: A 3-aminopyrazine-2-carboxamide derivative identified as a potent pan-FGFR inhibitor.[7]
-
Imidazo[1,2-a]pyrazine Analog: A representative Aurora A kinase inhibitor from a well-studied chemical series.[8]
Data Presentation
The following tables summarize the physicochemical and biological properties of the selected compounds.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound (Scaffold) | C₅H₄BrN₃O₂ | 218.01 | 0.85 | |
| ABP-K01 (Hypothetical FGFR Inhibitor) | C₁₈H₁₆N₆O₄ | 380.36 | 2.50 (Estimated) | |
| Compound 14c (PI3Kα Inhibitor) | C₂₆H₂₂N₆O₂ | 466.50 | 3.28 (Reported) | |
| Compound 18i (pan-FGFR Inhibitor) | C₂₂H₂₄N₆O₃ | 436.47 | 2.15 (Reported) | |
| Imidazo[1,2-a]pyrazine Analog (Aurora A Inhibitor) | C₁₅H₁₀N₄ | 246.27 | 2.70 (Estimated) |
Table 2: Comparison of Biological Activity
| Compound | Target Kinase(s) | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference Cell Line |
| ABP-K01 | FGFR1 | ~5 (Hypothetical) | ~50 (Hypothetical) | NCI-H520 |
| Compound 14c | PI3Kα | 1,250 | 6,390 | A549 |
| Compound 18i | FGFR1, FGFR2, FGFR3, FGFR4 | 19 (FGFR1), 22 (FGFR2), 11 (FGFR3) | 1,880 | SNU-16 |
| Imidazo[1,2-a]pyrazine Analog | Aurora A | 5 - 50 (Range for series) | 100 - 1000 (Range for series) | HCT116 |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of chemical compounds. Below are standard protocols for assessing the performance of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the inhibition of kinase activity.
-
Materials: Recombinant kinase (e.g., FGFR1, PI3Kα), biotinylated substrate peptide, ATP, Lanthanide-labeled antibody (e.g., Europium-labeled anti-phospho-serine/threonine antibody), Streptavidin-Allophycocyanin (SA-APC), assay buffer, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and add to a 384-well assay plate.
-
Add the kinase enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection solution containing the Europium-labeled antibody and SA-APC. Incubate for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Materials: Cancer cell line (e.g., A549, SNU-16), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against compound concentration and calculate the IC₅₀ value using non-linear regression.
Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes.
Caption: Simplified MAPK and PI3K signaling pathways.
Caption: Workflow for kinase inhibitor drug discovery.
Conclusion
The pyrazine scaffold is a cornerstone in the development of novel kinase inhibitors. While this compound is an early-stage building block without inherent biological activity, its true value is realized through chemical modification. As demonstrated by the comparison with potent derivatives like compounds 14c and 18i , strategic derivatization of the pyrazine core is essential for achieving high potency and target selectivity.[6][7] The data clearly show that modifications at different positions of the pyrazine or fused-pyrazine ring system drastically influence the target profile (e.g., PI3Kα vs. FGFR) and inhibitory activity. This guide underscores the importance of a scaffold-based approach in drug discovery, where a versatile starting material can give rise to a multitude of therapeutic candidates through systematic medicinal chemistry efforts.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Comparative Analysis of 2-Amino-3-bromopyrazine-5-carboxylic Acid Analogs: A Review of Available Biological Activity Data
A comprehensive review of scientific literature reveals a notable scarcity of direct comparative studies on the biological activity of 2-Amino-3-bromopyrazine-5-carboxylic acid and its close analogs. While the broader class of aminopyrazine derivatives has been investigated for various therapeutic applications, including anticancer and antimicrobial activities, specific data on analogs with a bromine at the 3-position and a carboxylic acid at the 5-position is limited. This guide, therefore, aims to synthesize the available information on related pyrazine compounds to provide a potential framework for the biological evaluation of this specific chemical scaffold.
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically used drugs. The diverse biological activities of pyrazine derivatives stem from their ability to act as bioisosteres of other aromatic systems and to participate in various biological interactions. Modifications to the pyrazine core, such as the introduction of amino, carboxyl, and halogen substituents, can significantly modulate their pharmacokinetic and pharmacodynamic properties.
Antimicrobial and Antimycobacterial Potential
While direct data on this compound is unavailable, studies on related structures, such as 3-aminopyrazine-2-carboxamides and 5-chloropyrazine-2-carboxamides, offer insights into potential antimicrobial activities. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal properties. These studies have demonstrated that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the spectrum and potency of antimicrobial activity.
Similarly, investigations into 5-chloropyrazine-2-carboxamides have revealed antimycobacterial activity, suggesting that halogen substitution on the pyrazine ring can be a viable strategy for developing novel antimicrobial agents. These findings underscore the potential of halogenated aminopyrazine carboxylic acids as a class of compounds for further antimicrobial drug discovery.
Anticancer Activity
The anticancer potential of pyrazine derivatives is an active area of research. Studies on 3-aminopyrazine-2-carboxamide derivatives have identified potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2] These findings highlight the importance of the aminopyrazine scaffold in designing targeted cancer therapies. Furthermore, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and have shown promising anticancer activity in preclinical models. While these studies do not involve the specific 2-amino-3-bromo-5-carboxylic acid core, they provide a strong rationale for evaluating its analogs for antiproliferative effects.
Future Directions and Experimental Considerations
The lack of specific biological data for this compound and its analogs presents a clear opportunity for future research. A systematic investigation of this chemical space is warranted to explore its therapeutic potential. Below are suggested experimental approaches for a comparative biological analysis.
Experimental Workflow for Biological Evaluation
Caption: A generalized workflow for the synthesis, biological screening, and structure-activity relationship analysis of novel chemical compounds.
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathway to Investigate for Anticancer Activity
Given the activity of related aminopyrazine derivatives as kinase inhibitors, a logical starting point for investigating the mechanism of action of novel this compound analogs would be key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Potential inhibitory action of pyrazine analogs on key cancer signaling pathways.
References
structural validation of 2-Amino-3-bromopyrazine-5-carboxylic acid using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds like 2-Amino-3-bromopyrazine-5-carboxylic acid, a substituted pyrazine derivative with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with alternative spectroscopic and computational techniques.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful analytical method for unambiguously determining the three-dimensional structure of molecules in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1][2]
Hypothetical Crystallographic Data for this compound
The following table summarizes plausible, high-quality crystallographic data that could be expected from a successful SCXRD experiment on the title compound.
| Parameter | Hypothetical Value | Significance |
| Crystal Data | ||
| Chemical Formula | C₅H₄BrN₃O₂ | Confirms elemental composition. |
| Formula Weight | 218.01 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | ||
| a | 7.512(3) Å | Dimensions of the repeating unit in the crystal. |
| b | 12.834(5) Å | |
| c | 8.245(4) Å | |
| β | 105.32(2)° | |
| Volume | 766.1(6) ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | X-ray source used for diffraction. |
| Temperature | 100(2) K | Data collected at low temperature to reduce thermal motion. |
| Refinement | ||
| R₁ [I > 2σ(I)] | 0.035 | A low R-factor indicates a good fit between the model and experimental data.[3] |
| wR₂ (all data) | 0.082 | A weighted R-factor, also indicating a good quality refinement.[4] |
| Selected Bond Lengths | ||
| Br-C(3) | 1.895(4) Å | Precise measurement of the carbon-bromine bond. |
| N(2)-C(2) | 1.342(5) Å | Bond length for the amino-substituted carbon. |
| C(5)-C(6) (carboxyl) | 1.510(6) Å | Bond length between the pyrazine ring and carboxyl group. |
| C(6)=O(1) | 1.215(5) Å | Double bond character of the carbonyl group. |
| C(6)-O(2) | 1.312(5) Å | Single bond character of the carboxylic acid C-O. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals (typically 30-300 microns in size) are grown, often by slow evaporation of a suitable solvent, vapor diffusion, or cooling.[2][3]
-
Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooled in a stream of cold nitrogen gas (around 100 K).[3]
-
Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data, minimizing R-factors.[5]
Orthogonal Spectroscopic Methods for Structural Elucidation
While X-ray crystallography provides the complete solid-state structure, a combination of spectroscopic methods is essential for confirming the structure in solution and providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[6][7] ¹H and ¹³C NMR are fundamental for organic compound characterization.
Expected NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Feature |
|---|---|---|---|
| ¹H | ~8.6 | Singlet (s) | Proton on the pyrazine ring (H-6) |
| ¹H | ~7.8 | Broad Singlet (br s) | Amine protons (-NH₂) |
| ¹H | ~13.5 | Broad Singlet (br s) | Carboxylic acid proton (-COOH) |
| ¹³C | ~165 | Singlet | Carboxylic acid carbon (C=O) |
| ¹³C | ~155 | Singlet | Pyrazine C-2 (attached to -NH₂) |
| ¹³C | ~148 | Singlet | Pyrazine C-5 (attached to -COOH) |
| ¹³C | ~140 | Singlet | Pyrazine C-6 |
| ¹³C | ~120 | Singlet | Pyrazine C-3 (attached to -Br) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A high-purity sample (>95%) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆) to a concentration of 5-10 mg/mL in an NMR tube.[6]
-
Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D spectra (¹H, ¹³C) and potentially 2D spectra (COSY, HSQC, HMBC) are acquired.[8]
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to a standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid (C=O) |
| 1640 - 1550 | Medium-Strong | N-H Bend, C=N/C=C Stretch | Amine, Pyrazine Ring |
| 1420 - 1300 | Medium | C-O Stretch / O-H Bend | Carboxylic Acid |
| ~650 | Medium | C-Br Stretch | Bromo-substituent |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.[11]
-
Background Spectrum: A background spectrum of the pure KBr pellet or empty ATR crystal is recorded.[11]
-
Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. The background is automatically subtracted to yield the spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[13][14]
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Expected Pattern | Significance |
|---|---|---|---|
| [M+H]⁺ | 217.9505 (for ⁷⁹Br) | Isotopic peaks at m/z ~218 and ~220 in a ~1:1 ratio. | Confirms the molecular weight and the presence of one bromine atom.[15][16] |
| [M+H]⁺ | 219.9484 (for ⁸¹Br) | | |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10 µg/mL).
-
Ionization and Analysis: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF), which separates them based on their m/z ratio.
Computational Chemistry: A Predictive and Corroborative Tool
Computational methods, particularly Density Functional Theory (DFT), can predict molecular structures, energies, and spectroscopic properties.[17][18] These calculations provide a valuable comparison point for experimental data and can help in assigning complex spectra.
Density Functional Theory (DFT) Calculations
DFT can be used to calculate the optimized molecular geometry, which provides theoretical bond lengths and angles. These can be directly compared with X-ray crystallography data. Furthermore, DFT can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.[19][20]
Comparison of Hypothetical Structural Parameters
| Parameter | X-ray (Hypothetical) | DFT (Calculated) |
|---|---|---|
| Bond Length Br-C(3) | 1.895(4) Å | 1.901 Å |
| Bond Length C(5)-C(6) | 1.510(6) Å | 1.505 Å |
| Bond Angle N(1)-C(2)-N(3) | 117.5(3)° | 117.8° |
Protocol: DFT Calculation
-
Structure Input: A 3D model of this compound is built.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[21]
-
Property Calculation: Using the optimized geometry, properties such as NMR shielding constants and vibrational frequencies are calculated at the same or a higher level of theory.
Comparative Analysis and Summary
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing. | Unambiguous and highly precise.[1] | Requires a suitable single crystal; structure is in the solid state. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemical relationships in solution. | Provides detailed information about the molecular framework in solution.[22] | Can be difficult to interpret for complex molecules without 2D techniques; less precise for bond lengths/angles. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample.[10] | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight and elemental formula. | Extremely sensitive, confirms molecular formula.[23] | Provides little to no information on connectivity or stereochemistry. |
| DFT Calculations | Predicted geometry, energies, and spectroscopic properties. | Complements experimental data; useful for assigning spectra.[24] | Results depend on the level of theory; does not replace experimental validation. |
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. However, a comprehensive characterization relies on an integrated approach. The combination of NMR, FTIR, and mass spectrometry provides essential, complementary data that confirms the molecular formula, functional groups, and atomic connectivity, primarily in the solution phase. Computational DFT studies serve as a powerful corroborative tool to support experimental findings. For drug development professionals, utilizing this full suite of analytical techniques ensures the highest confidence in the structure of a new chemical entity, which is a foundational requirement for all subsequent research.
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. eas.org [eas.org]
- 4. excillum.com [excillum.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. jchps.com [jchps.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. rtilab.com [rtilab.com]
- 10. photometrics.net [photometrics.net]
- 11. mse.washington.edu [mse.washington.edu]
- 12. zefsci.com [zefsci.com]
- 13. rsc.org [rsc.org]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [PDF] The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro Performance of 2-Amino-3-bromopyrazine-5-carboxylic Acid as a Putative Kinase Inhibitor
Disclaimer: The following information is a hypothetical guide created to fulfill the structural and content requirements of the prompt. As of the date of this publication, there is no publicly available in vitro assay data for 2-Amino-3-bromopyrazine-5-carboxylic acid. The biological target, experimental data, and protocols described below are illustrative examples and should not be considered factual.
This guide provides a comparative analysis of the hypothetical in vitro performance of this compound as an inhibitor of the fictional serine/threonine kinase, "Tumor Proliferation Kinase 1" (TPK1). Its performance is compared against two alternative, hypothetical compounds: a structurally similar aminopyrazine analog (Compound A) and a known multi-kinase inhibitor (Compound B).
Data Presentation: TPK1 Inhibition
The inhibitory activity of this compound and two comparator compounds was assessed using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against TPK1.
| Compound | Structure | IC50 (nM) against TPK1 |
| This compound | ![]() | 75 |
| Compound A (2-Amino-3-chloropyrazine-5-carboxylic acid) | ![]() | 150 |
| Compound B (Staurosporine Analog) | ![]() | 10 |
Note: Structures are representative of the chemical class. Data is hypothetical.
Experimental Protocols
TPK1 Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence signifies inhibition of the kinase.
Materials:
-
Recombinant human TPK1 enzyme
-
TPK1 peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10-point serial dilution of each test compound is prepared in 100% DMSO.
-
Compound Plating: A small volume (e.g., 50 nL) of the DMSO dilutions is transferred to the wells of a 384-well assay plate using an acoustic liquid handler. Control wells contain DMSO only (0% inhibition) or a potent broad-spectrum kinase inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: A solution of TPK1 enzyme and its peptide substrate is prepared in kinase assay buffer. 5 µL of this mixture is added to each well of the assay plate. The plate is then incubated for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of ATP solution (prepared in kinase assay buffer) to each well. The plate is briefly shaken and then incubated at room temperature for 1 hour.
-
Reaction Termination and Signal Generation: 10 µL of the ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Luminescence Detection: 20 µL of the Kinase Detection Reagent is added to each well to convert the generated ADP back to ATP and produce a luminescent signal. After a 30-minute incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The raw luminescence data is normalized to the controls. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Mandatory Visualization
Hypothetical TPK1 Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade involving TPK1, which is activated by an upstream growth factor receptor and, in turn, phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation. This compound is shown as an inhibitor of TPK1, thereby blocking this pro-proliferative signaling.
Caption: Hypothetical TPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TPK1 Inhibition Assay
This diagram outlines the key steps of the in vitro kinase assay protocol described above.
Caption: Workflow for the in vitro TPK1 luminescence-based kinase inhibition assay.
Confirming the Structure of 2-Amino-3-bromopyrazine-5-carboxylic acid via Spectroscopy: A Comparative Guide
This guide provides a comprehensive analysis for confirming the structure of 2-Amino-3-bromopyrazine-5-carboxylic acid through a comparative evaluation of its expected spectroscopic data against known values for similar chemical structures. The methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to support experimental design and data interpretation.
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on the analysis of related pyrazine derivatives and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazine-H (H-6) | ~ 8.3 | Singlet | The single proton on the pyrazine ring is expected to be deshielded due to the electronegative nitrogen atoms and the bromine atom. |
| -NH₂ | ~ 7.5 | Broad Singlet | The chemical shift of amine protons can vary with solvent and concentration. |
| -COOH | > 13.0 | Broad Singlet | The carboxylic acid proton is typically highly deshielded and appears as a broad singlet at a very low field. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 170 | Carbonyl carbons in carboxylic acids are characteristically found in this downfield region.[1][2] |
| C-NH₂ (C-2) | ~ 155 | The carbon attached to the amino group is expected to be significantly deshielded. |
| C-Br (C-3) | ~ 120 | The carbon bonded to bromine will be deshielded, but less so than the carbon attached to the amino group. |
| C-COOH (C-5) | ~ 140 | The carbon attached to the carboxylic acid group. |
| C-H (C-6) | ~ 145 | The sole carbon atom bearing a proton on the pyrazine ring. |
Table 3: Key Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid.[3][4][5] |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Two Bands | Primary amines typically show two bands for asymmetric and symmetric stretching. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | A strong absorption in this region is indicative of a carbonyl group.[4][6] |
| C=C & C=N Stretches | 1400 - 1600 | Medium to Weak | These absorptions are characteristic of the pyrazine ring.[7] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | This band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid.[5] |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | ~ 217 | Molecular ion peak corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | ~ 219 | Isotopic peak corresponding to the ⁸¹Br isotope, with an intensity similar to the [M]⁺ peak. |
| [M-OH]⁺ | ~ 200/202 | Loss of the hydroxyl group from the carboxylic acid. |
| [M-COOH]⁺ | ~ 172/174 | Loss of the entire carboxylic acid group.[8] |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz NMR spectrometer or an equivalent instrument.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e. g. , MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[9]
Infrared (IR) Spectroscopy
-
Instrumentation : A Thermo Nicolet 6700 FT-IR spectrometer or an equivalent instrument, equipped with a DTGS detector.[9]
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
-
Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.[9]
-
Sample Preparation (ESI) : Samples are dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL.[9] The solution is then infused directly into the ESI source.
-
Data Acquisition : The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragments. A full scan is typically performed over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.
-
Data Processing : The mass spectra are recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.[9] The isotopic pattern for bromine should be a key diagnostic feature.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of 2-Amino-3-bromopyrazine-5-carboxylic Acid-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-bromopyrazine-5-carboxylic acid scaffold is a key pharmacophore in the development of novel kinase inhibitors. As with any therapeutic candidate targeting the highly conserved ATP-binding site of kinases, a thorough understanding of its cross-reactivity profile is paramount. Unintended interactions with off-target kinases can lead to adverse effects or, in some cases, reveal opportunities for polypharmacology. This guide provides a framework for assessing the cross-reactivity of this compound-derived compounds, offering illustrative data, detailed experimental protocols, and visualizations to aid in the design and interpretation of selectivity profiling studies.
Data Presentation: Comparative Inhibitory Activity
A crucial step in assessing cross-reactivity is to quantify the inhibitory activity of the compounds against a broad panel of kinases. While comprehensive public data for this compound derivatives is emerging, the following table presents hypothetical, yet representative, data for two such compounds against a selection of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), a standard metric for potency.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Comments |
| Primary Target | |||
| Kinase X | 15 | 25 | Potent inhibition of the intended target. |
| Off-Target Kinases | |||
| Kinase Y | 250 | >10,000 | Compound A shows moderate off-target activity. |
| Kinase Z | 1,500 | >10,000 | Compound B demonstrates higher selectivity. |
| Kinase Group A (average) | 800 | 7,500 | Illustrates differential selectivity profiles. |
| Kinase Group B (average) | >10,000 | >10,000 | Both compounds show low activity against this group. |
Note: This data is illustrative. Actual IC50 values will vary depending on the specific compound and assay conditions.
Experimental Protocols
To generate reliable cross-reactivity data, robust and well-defined experimental protocols are essential. Below are detailed methodologies for key in vitro assays commonly used for kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 value of a test compound against a panel of kinases.
Materials:
-
Purified kinase enzymes
-
Kinase-specific substrates (peptides or proteins)
-
Test compounds (derived from this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution. Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL. Incubate at 30°C for 60 minutes.
-
Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Protocol 2: Radiometric Kinase Assay (Filter-Binding)
This is a highly sensitive method that directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Objective: To directly measure the inhibitory effect of a compound on the catalytic activity of a kinase.
Materials:
-
Purified kinase enzymes
-
Kinase-specific peptide substrates
-
Test compounds
-
Kinase assay buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, test compound, and kinase buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 20 minutes).
-
Stopping the Reaction and Binding: Spot a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated peptide will bind to the paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in the presence of the inhibitor to the control (no inhibitor) to determine the percent inhibition and subsequently the IC50 value.
Mandatory Visualizations
To better understand the concepts and workflows involved in assessing cross-reactivity, the following diagrams have been generated.
Benchmarking 2-Amino-3-bromopyrazine-5-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of pharmaceutical research, the quest for novel therapeutic agents necessitates a rigorous evaluation of new chemical entities against established standards. This guide provides a comprehensive comparative analysis of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound with potential biological activity, benchmarked against the well-established anti-tuberculosis drug, Pyrazinamide, and its active metabolite, Pyrazinoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of physicochemical properties and biological activities, supported by detailed experimental protocols and visual pathway diagrams.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental step in the evaluation of a potential drug candidate is the characterization of its physicochemical properties. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical data for this compound, Pyrazinamide, and Pyrazinoic acid.
| Property | This compound | Pyrazinamide (Standard) | Pyrazinoic Acid (Active Metabolite) |
| CAS Number | 887352-34-3 | 98-96-4 | 98-97-5 |
| Molecular Formula | C₅H₄BrN₃O₂ | C₅H₅N₃O | C₅H₄N₂O₂ |
| Molecular Weight | 218.01 g/mol | 123.11 g/mol | 124.10 g/mol |
| Melting Point | Not available | 189-191 °C | 222-225 °C |
| Solubility | Not available | Sparingly soluble in water | Soluble in cold water |
Biological Activity: Anti-mycobacterial Potential
Pyrazine derivatives have demonstrated a wide range of pharmaceutical activities, including anti-inflammatory, anticancer, antidiabetic, and notably, anti-tuberculosis effects.[1] Pyrazinamide is a cornerstone of first-line tuberculosis treatment, valued for its ability to shorten the duration of therapy.[2][3][4] Its activity is primarily against semi-dormant or persistent Mycobacterium tuberculosis bacilli residing in acidic environments.[2][3]
The table below presents the available Minimum Inhibitory Concentration (MIC) values for the established standards against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. The MIC is a critical measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Compound | Organism | MIC (μg/mL) | Conditions |
| Pyrazinamide | Mycobacterium tuberculosis H37Rv | ≤50 - 100 | pH 5.5 - 5.9 |
| Pyrazinoic Acid | Mycobacterium tuberculosis H37Rv | 50 - 200 | pH 5.8 - 6.6 |
Note: The activity of Pyrazinamide and Pyrazinoic acid is highly pH-dependent.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
A general method for the synthesis of pyrazine-2-carboxamide derivatives involves the coupling of a substituted pyrazine-2-carboxylic acid with an appropriate amine. This can be achieved using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography.[7]
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The anti-mycobacterial activity of a compound is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for a period of 7 to 14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.[8]
It is crucial to perform the assay for pyrazinamide and its analogs under acidic conditions (pH 5.5-5.9) to accurately reflect their in vivo activity.[2][9][10]
Mechanism of Action: The Pyrazinamide Pathway
Understanding the mechanism of action of the standard drug is essential for evaluating novel analogs. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. Pyrazinoic acid then disrupts multiple cellular processes in Mycobacterium tuberculosis, including fatty acid synthesis, membrane transport, and energy production, ultimately leading to cell death.[3][11]
Below is a diagram illustrating the proposed mechanism of action of Pyrazinamide.
Caption: Pyrazinamide's conversion to Pyrazinoic Acid and its subsequent targets within the bacterium.
Experimental Workflow: MIC Determination
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration of a test compound against Mycobacterium tuberculosis.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound presents an interesting scaffold for further investigation in the context of anti-mycobacterial drug discovery. Its structural similarity to pyrazinoic acid, the active form of the crucial anti-tuberculosis drug Pyrazinamide, provides a strong rationale for its evaluation. While direct quantitative data on its anti-mycobacterial activity is currently lacking, the established protocols and comparative data presented in this guide offer a solid framework for its systematic assessment. Further research, particularly the determination of its MIC against Mycobacterium tuberculosis, is warranted to fully elucidate its potential as a novel therapeutic agent. The exploration of structure-activity relationships within this class of compounds may lead to the development of more potent and effective treatments for tuberculosis.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 8. Pyrazinamide susceptibility testing of Mycobacterium tuberculosis by high resolution melt analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docsity.com [docsity.com]
Lack of Correlated In Vivo Data Precludes Direct Efficacy Comparison for 2-Amino-3-bromopyrazine-5-carboxylic Acid Derivatives
A comprehensive review of existing scientific literature reveals a significant gap in the availability of correlated in vitro and in vivo efficacy data for 2-Amino-3-bromopyrazine-5-carboxylic acid and its derivatives. While some studies detail the in vitro biological activities of structurally related aminopyrazine carboxamides, a direct comparison to in vivo outcomes is not currently possible due to the absence of published animal or clinical studies for these specific compounds.
This guide summarizes the available in vitro cytotoxicity data for a series of N-substituted 3-aminopyrazine-2-carboxamides, which share a core structure with the topic compounds. The data is presented to inform researchers and drug development professionals about the potential anticancer activity of this class of molecules, while highlighting the critical need for subsequent in vivo validation.
In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives
A study investigating a series of N-substituted 3-aminopyrazine-2-carboxamides reported their cytotoxic effects against the human liver cancer cell line, HepG2. The half-maximal inhibitory concentrations (IC50) were determined for the most active compounds.
| Compound ID | Substituent (R) | In Vitro Cytotoxicity (IC50 in µM) against HepG2 cells |
| 10 | n-heptyl | 389 |
| 16 | 3,5-dimethylphenyl | >250 |
| 17 | 2,4-dimethoxyphenyl | >50 |
| 20 | 4-(trifluoromethyl)phenyl | 41.4 |
Experimental Protocols
In Vitro Cytotoxicity Assay: [1]
The in vitro cytotoxicity of the synthesized 3-aminopyrazine-2-carboxamide derivatives was evaluated against the human hepatocellular carcinoma cell line, HepG2. The assay was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
-
Cell Culture: HepG2 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of the test compounds for a specified period.
-
MTT Assay: After the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the potential mechanism of action and the experimental process, the following diagrams are provided.
References
A Comparative Guide to the Purity Assessment of 2-Amino-3-bromopyrazine-5-carboxylic Acid by HPLC and LC-MS
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of scientific validity and product safety. The presence of impurities in active pharmaceutical ingredients (APIs) or key intermediates can significantly alter their efficacy, safety, and stability. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity determination of 2-Amino-3-bromopyrazine-5-carboxylic acid, a crucial building block in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Reversed-phase HPLC is a widely adopted and robust technique for the purity analysis of a broad range of organic molecules, including heterocyclic compounds like pyrazine derivatives. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from closely related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unparalleled Identification Capabilities
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for the identification of unknown impurities and for providing structural information that is unattainable with HPLC-UV alone. While it can be used for quantification, its primary strength in this context lies in impurity identification.
Experimental Protocols
A well-defined experimental protocol is critical for reproducible and reliable results. Below are detailed methodologies for the purity assessment of this compound by both HPLC and LC-MS.
HPLC Method for Purity Determination
1. Instrumentation:
-
An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
LC-MS Method for Impurity Identification
1. Instrumentation:
-
An LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions (similar to HPLC):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18.1-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 800 L/hr
-
Gas Flow (Cone): 50 L/hr
4. Analysis:
-
Inject the sample solution. The resulting mass spectra for each chromatographic peak can be used to propose the elemental composition and structure of impurities. Fragmentation analysis (MS/MS) can be performed to further elucidate the structures.
Data Presentation and Comparison
The following tables summarize hypothetical, yet representative, quantitative data for the purity assessment of a sample of this compound.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (%) | Possible Identity |
| 1 | 3.5 | 0.15 | Starting Material 1 |
| 2 | 5.8 | 0.20 | Isomeric Impurity |
| 3 | 10.2 | 99.5 | This compound |
| 4 | 12.1 | 0.15 | Dimerization Product |
Table 2: LC-MS Impurity Identification
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Possible Identity |
| 3.5 | 154.9 | C₄H₄N₂O₂ | 2-Aminopyrazine-5-carboxylic acid (de-brominated) |
| 5.8 | 218.9 | C₅H₄BrN₃O₂ | 2-Amino-5-bromopyrazine-3-carboxylic acid (isomer) |
| 10.2 | 218.9 | C₅H₄BrN₃O₂ | This compound |
| 12.1 | 435.8 | C₁₀H₆Br₂N₆O₄ | Dimerization Product |
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of a chemical compound using HPLC and LC-MS.
Caption: Workflow for HPLC and LC-MS Purity Assessment.
Conclusion
Both HPLC and LC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound. HPLC with UV detection is the method of choice for accurate and precise quantification of purity and known impurities. LC-MS is indispensable for the identification and structural elucidation of unknown impurities, providing a deeper understanding of the impurity profile. For comprehensive quality control in a research and drug development setting, the use of both techniques is highly recommended.
Safety Operating Guide
Proper Disposal of 2-Amino-3-bromopyrazine-5-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-3-bromopyrazine-5-carboxylic acid, a halogenated aromatic compound. Adherence to these procedures is critical to minimize risks and meet regulatory requirements.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133.[4]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).[5][6]
-
Body Protection: A laboratory coat or chemical-resistant apron is mandatory to prevent skin contact.[4][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4][5]
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material to contain and clean up the spill.[2]
-
Place the absorbed material into a clearly labeled, sealed container for hazardous waste.[7]
-
Clean the spill area with soap and water, and decontaminate any equipment used.[2]
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[7]
III. Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and national regulations. Never dispose of this chemical down the drain or in regular trash. [4]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.[4]
-
As a halogenated organic compound, it should be segregated into a "Halogenated Organic Waste" stream.[5][8] Do not mix with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.[8]
-
-
Container Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]
-
Ensure the container is stored in secondary containment to prevent spills.[8]
-
-
Final Disposal:
IV. Quantitative Data Summary
For operational planning, the following table summarizes key disposal-related information.
| Parameter | Guideline | Source |
| Waste Segregation | Halogenated Organic Waste | [5][8] |
| Drain Disposal | Strictly Prohibited | [4] |
| Container Type | Compatible, Sealable, Labeled | [4][8] |
| Storage Location | Designated Satellite Accumulation Area | [8] |
| Final Disposal Method | Licensed Chemical Destruction Plant (Incineration) | [9] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. echemi.com [echemi.com]
Safeguarding Your Research: Personal Protective Equipment for 2-Amino-3-bromopyrazine-5-carboxylic acid
For Immediate Implementation: This guide provides essential safety and logistical information for handling 2-Amino-3-bromopyrazine-5-carboxylic acid in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | To protect against splashes and airborne particles that can cause serious eye irritation.[1][3][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 (EU) or ASTM F23 (US) | To prevent skin contact which may cause irritation.[1][3][5] |
| Respiratory | N95 (US) or P1/P2 (EU) dust mask; full-face respirator for large quantities or poor ventilation | NIOSH (US) or CEN (EU) approved | To avoid inhalation of dust particles which may cause respiratory tract irritation.[1][5] |
| Body | Laboratory coat or chemical-resistant apron/suit | Follow institutional guidelines | To protect skin and personal clothing from contamination.[1][3] |
Operational Plan for Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure all necessary PPE is available and in good condition.
-
Put on your lab coat, followed by safety goggles, respiratory protection, and finally, gloves.
-
Bring the container of this compound and all necessary equipment into the fume hood.
-
-
Handling :
-
In Case of a Spill :
Disposal Plan
Proper disposal of chemical waste is essential for environmental and personal safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including filter paper, contaminated gloves, and weighing paper, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed chemical destruction facility.[3] This may involve controlled incineration with flue gas scrubbing.[3]
-
Do not discharge any waste containing this chemical into the sewer system or the environment.[3]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current SDS available.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



